molecular formula C15H24N4O B11777515 (R)-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1111-11-1

(R)-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11777515
CAS No.: 1111-11-1
M. Wt: 276.38 g/mol
InChI Key: ZYVKPHHDAHIMAI-LLVKDONJSA-N
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Description

®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a 5-aminopyridinyl group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 5-aminopyridin-2-yl intermediate, which is then reacted with a piperazine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medically, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopyridin-2-yl)acetamide
  • ®-2-amino-3-(5-aminopyridin-2-yl)propanoic acid
  • (5-Aminopyridin-2-yl)methanol

Uniqueness

Compared to similar compounds, ®-1-(4-(5-Aminopyridin-2-yl)-3-methylpiperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its specific substitution pattern and stereochemistry. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1111-11-1

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

1-[(3R)-4-(5-aminopyridin-2-yl)-3-methylpiperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C15H24N4O/c1-11-10-18(14(20)15(2,3)4)7-8-19(11)13-6-5-12(16)9-17-13/h5-6,9,11H,7-8,10,16H2,1-4H3/t11-/m1/s1

InChI Key

ZYVKPHHDAHIMAI-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=C2)N)C(=O)C(C)(C)C

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)N)C(=O)C(C)(C)C

Origin of Product

United States

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